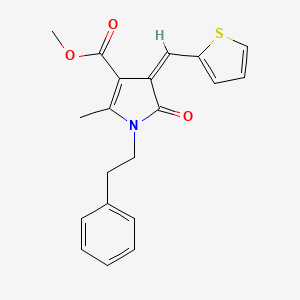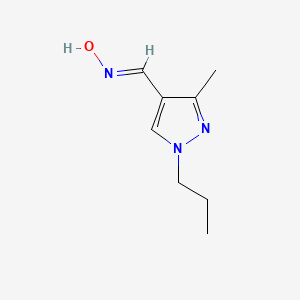
methyl (4Z)-2-methyl-5-oxo-1-(2-phenylethyl)-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El metilo (4Z)-2-metil-5-oxo-1-(2-feniletil)-4-(tiofen-2-ilmetilideno)-4,5-dihidro-1H-pirrol-3-carboxilato es un compuesto orgánico complejo con una estructura única que incluye un anillo de pirrol, una parte de tiofeno y un grupo feniletilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de metilo (4Z)-2-metil-5-oxo-1-(2-feniletil)-4-(tiofen-2-ilmetilideno)-4,5-dihidro-1H-pirrol-3-carboxilato generalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común es la condensación de un derivado de tiofeno con un precursor de pirrol en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de catalizadores, disolventes y configuraciones específicas de temperatura y presión para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas escalables que están optimizadas para la rentabilidad y la eficiencia. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación para producir grandes cantidades del compuesto para uso comercial.
Análisis De Reacciones Químicas
Tipos de reacciones
El metilo (4Z)-2-metil-5-oxo-1-(2-feniletil)-4-(tiofen-2-ilmetilideno)-4,5-dihidro-1H-pirrol-3-carboxilato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación, lo que puede alterar sus propiedades químicas y reactividad.
Reducción: Las reacciones de reducción pueden convertir el compuesto en formas más reducidas, lo que podría conducir a diferentes grupos funcionales.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El metilo (4Z)-2-metil-5-oxo-1-(2-feniletil)-4-(tiofen-2-ilmetilideno)-4,5-dihidro-1H-pirrol-3-carboxilato tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se usa como un bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: Se puede estudiar por su potencial actividad biológica, incluidas sus interacciones con objetivos biológicos.
Medicina: El compuesto podría investigarse por sus posibles propiedades terapéuticas, como la actividad antiinflamatoria o anticancerígena.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la actividad óptica.
Mecanismo De Acción
El mecanismo de acción del metilo (4Z)-2-metil-5-oxo-1-(2-feniletil)-4-(tiofen-2-ilmetilideno)-4,5-dihidro-1H-pirrol-3-carboxilato implica su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. El compuesto puede unirse a receptores o enzimas específicos, modulando su actividad y provocando varios efectos biológicos. Los objetivos moleculares y las vías exactas involucrados dependen del contexto específico de su uso y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares al metilo (4Z)-2-metil-5-oxo-1-(2-feniletil)-4-(tiofen-2-ilmetilideno)-4,5-dihidro-1H-pirrol-3-carboxilato incluyen otros derivados de pirrol, compuestos que contienen tiofeno y moléculas sustituidas con feniletilo.
Singularidad
Lo que distingue a este compuesto es su combinación única de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas específicas
Propiedades
Fórmula molecular |
C20H19NO3S |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
methyl (4Z)-2-methyl-5-oxo-1-(2-phenylethyl)-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H19NO3S/c1-14-18(20(23)24-2)17(13-16-9-6-12-25-16)19(22)21(14)11-10-15-7-4-3-5-8-15/h3-9,12-13H,10-11H2,1-2H3/b17-13- |
Clave InChI |
YSABPGXIYWTTBG-LGMDPLHJSA-N |
SMILES isomérico |
CC1=C(/C(=C/C2=CC=CS2)/C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
SMILES canónico |
CC1=C(C(=CC2=CC=CS2)C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methoxyphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11639219.png)
![2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639221.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639230.png)
![(5-bromo-2-ethoxy-4-{(Z)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11639237.png)
![(5E)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639242.png)
![3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639244.png)
![Ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639249.png)

![Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate](/img/structure/B11639269.png)
![4-{(Z)-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl morpholine-4-carboxylate](/img/structure/B11639274.png)
![5-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B11639276.png)
![3-[5-(4-Bromo-phenyl)-furan-2-yl]-2-cyano-acrylic acid ethyl ester](/img/structure/B11639280.png)
![(2E,5E)-2-[(4-fluorophenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B11639286.png)
